6-(5-Chloro-2-methoxyphenyl)pyrimidine-4-carbonitrile
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Overview
Description
6-(5-Chloro-2-methoxyphenyl)pyrimidine-4-carbonitrile is a heterocyclic compound that features a pyrimidine ring substituted with a 5-chloro-2-methoxyphenyl group and a cyano group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-chloro-2-methoxyphenyl)pyrimidine-4-carbonitrile typically involves the reaction of 5-chloro-2-methoxybenzaldehyde with malononitrile in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
6-(5-Chloro-2-methoxyphenyl)pyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives .
Scientific Research Applications
6-(5-Chloro-2-methoxyphenyl)pyrimidine-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent targeting epidermal growth factor receptor (EGFR) mutations.
Neuroprotection: Studies have shown its potential in neuroprotective and anti-neuroinflammatory applications.
Material Science: The compound can be used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 6-(5-chloro-2-methoxyphenyl)pyrimidine-4-carbonitrile involves its interaction with molecular targets such as EGFR. It acts as an ATP mimetic, inhibiting the kinase activity of EGFR, which is crucial for the proliferation of cancer cells . Additionally, it may inhibit pathways involved in inflammation and apoptosis, contributing to its neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
Pyrimidine-5-carbonitrile Derivatives: These compounds share a similar core structure and have been studied for their anticancer properties.
Triazole-Pyrimidine Hybrids: These compounds exhibit neuroprotective and anti-inflammatory properties.
Uniqueness
6-(5-Chloro-2-methoxyphenyl)pyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to target EGFR mutations and its potential neuroprotective effects make it a compound of significant interest in both medicinal chemistry and material science .
Properties
Molecular Formula |
C12H8ClN3O |
---|---|
Molecular Weight |
245.66 g/mol |
IUPAC Name |
6-(5-chloro-2-methoxyphenyl)pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C12H8ClN3O/c1-17-12-3-2-8(13)4-10(12)11-5-9(6-14)15-7-16-11/h2-5,7H,1H3 |
InChI Key |
LGPBZXLWOBRCLX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=NC=NC(=C2)C#N |
Origin of Product |
United States |
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